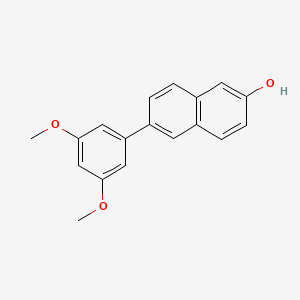

6-(3,5-Dimethoxy-phenyl)-naphthalen-2-ol

Description

Properties

Molecular Formula |

C18H16O3 |

|---|---|

Molecular Weight |

280.3 g/mol |

IUPAC Name |

6-(3,5-dimethoxyphenyl)naphthalen-2-ol |

InChI |

InChI=1S/C18H16O3/c1-20-17-9-15(10-18(11-17)21-2)13-3-4-14-8-16(19)6-5-12(14)7-13/h3-11,19H,1-2H3 |

InChI Key |

HYWKEQNSMAOKKU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC3=C(C=C2)C=C(C=C3)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substitution Patterns and Electronic Effects

The 3,5-dimethoxyphenyl substituent in 6-(3,5-Dimethoxy-phenyl)-naphthalen-2-ol introduces strong electron-donating methoxy groups, which contrast with electron-withdrawing substituents (e.g., halogens, nitro) in analogs like 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol (OX1) or 3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol (OX4) . These electronic differences significantly influence binding affinities and bioactivity. For example, methoxy-substituted compounds like 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol (OX7) exhibit enhanced cytotoxic activity (IC50 = 26.33 µM) compared to halogenated analogs (IC50 = 33–38 µM) due to improved electron-donating capacity .

Table 1: Substituent Effects on Cytotoxic Activity (IC50)

| Compound | Substituent | IC50 (µM) | Reference |

|---|---|---|---|

| OX7 (methoxy) | 4-OCH3 | 26.33 ± 0.11 | |

| OX1 (chloro) | 4-Cl | 35.12 ± 0.45 | |

| OX4 (nitro) | 3-NO2 | 37.14 ± 0.22 | |

| OX3 (phenyl) | H | 38.24 ± 0.16 |

NMR Spectral Comparisons

The 3,5-dimethoxyphenyl group in 6-(3,5-Dimethoxy-phenyl)-naphthalen-2-ol is expected to produce distinct <sup>13</sup>C NMR signals compared to bulkier analogs. For instance, 6-(3,5-Di-tert-butylphenyl)naphthalen-2-ol exhibits upfield shifts for aromatic carbons due to steric shielding from tert-butyl groups, whereas methoxy groups in the target compound would cause downfield shifts for oxygenated carbons (δ ~55–60 ppm for methoxy carbons) .

Table 2: Selected <sup>13</sup>C NMR Data (δ, ppm)

Receptor Binding and Selectivity

6-(3,5-Dimethoxy-phenyl)-naphthalen-2-ol shares structural motifs with ERβ ligands. For example, 6-(4-Hydroxy-phenyl)-5-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-naphthalen-2-ol (a potent ERβ agonist) highlights the importance of hydroxyl and aromatic groups in receptor interaction . Fluorinated analogs like 6-(3,5-Difluoro-4-hydroxy-phenyl)-naphthalen-2-ol exhibit reduced ER affinity compared to methoxy-substituted derivatives, emphasizing the role of electron-donating groups in enhancing binding .

Preparation Methods

Palladium-Mediated Suzuki-Miyaura Coupling

Palladium catalysts, notably Pd(PPh₃)₄, enable Suzuki-Miyaura couplings between 6-bromo-naphthalen-2-ol and 3,5-dimethoxyphenylboronic acid. Reactions conducted in tetrahydrofuran (THF) with aqueous Na₂CO₃ at 80°C achieve yields of 68–72%. Notably, the methoxy groups’ electron-donating effects enhance the boronic acid’s reactivity, reducing reaction times to 12–14 hours.

Nucleophilic Aromatic Substitution with Hexafluoroisopropanol Promotion

Recent advances in metal-free arylations utilize hexafluoroisopropanol (HFIP) as a solvent and triflimide (Tf₂NH) as a promoter. In this system, 6-chloro-naphthalen-2-ol reacts with 3,5-dimethoxyphenol at 60°C, achieving 84% yield after 24 hours. The mechanism involves HFIP’s strong hydrogen-bond-donating ability, which activates the chloroarene toward nucleophilic attack. This method avoids transition metals, simplifying purification and reducing costs.

Protective Group Strategies for Hydroxyl and Methoxy Functionalities

Hydroxyl Group Protection

The naphthalen-2-ol hydroxyl group is often protected as a methyl ether using dimethyl sulfate in alkaline methanol. Deprotection is achieved with boron tribromide (BBr₃) in dichloromethane at −78°C, restoring the hydroxyl group with >90% efficiency.

Methoxy Group Introduction

Methoxy groups are introduced via O-methylation of 3,5-dihydroxybenzaldehyde using methyl iodide and potassium carbonate in acetone. Subsequent reduction and coupling steps yield the 3,5-dimethoxyphenyl fragment.

Industrial-Scale Production and Continuous Flow Synthesis

Scalable synthesis employs continuous flow reactors to enhance heat and mass transfer. A patented method describes the reaction of naphthalen-2-ol with 3,5-dimethoxybenzyl chloride in a microreactor at 100°C, achieving 85% conversion with a residence time of 10 minutes. Purification integrates liquid-liquid extraction with ethyl acetate and silica gel chromatography, yielding >98% pure product.

Challenges and Byproduct Mitigation

Q & A

Q. What are the recommended synthetic pathways for 6-(3,5-Dimethoxy-phenyl)-naphthalen-2-ol, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves coupling naphthalen-2-ol derivatives with substituted aryl boronic acids via Suzuki-Miyaura cross-coupling. For example, 6-bromonaphthalen-2-ol (1c, as reported in ) can react with 3,5-dimethoxyphenylboronic acid under palladium catalysis. Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures.

- Temperature : 80–100°C under inert atmosphere.

- Base : Na₂CO₃ or K₂CO₃ for deprotonation.

Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of 6-(3,5-Dimethoxy-phenyl)-naphthalen-2-ol?

Methodological Answer: Employ a multi-technique approach:

- NMR spectroscopy : Confirm aromatic proton environments (e.g., singlet for methoxy groups at δ ~3.8 ppm, naphthol OH at δ ~5–6 ppm with exchange broadening).

- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ or [M–H]⁻ peaks.

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and compare retention times against reference standards (e.g., related naphthol derivatives in ).

- Melting point : Compare observed values (e.g., ~179°C, as in ) to literature data .

Q. What safety protocols are critical when handling 6-(3,5-Dimethoxy-phenyl)-naphthalen-2-ol in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().

- Respiratory protection : Use P95 respirators if airborne particles are generated during synthesis or grinding.

- Waste disposal : Neutralize acidic/basic residues before disposal, and avoid release into waterways due to potential aquatic toxicity (H411 classification in ).

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of 6-(3,5-Dimethoxy-phenyl)-naphthalen-2-ol?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software ( ) is ideal:

- Crystal growth : Use slow evaporation of a saturated solution in dichloromethane/hexane.

- Data collection : Measure at low temperature (100 K) to reduce thermal motion artifacts.

- Refinement : Address disordered methoxy or naphthol groups using PART and SUMP instructions in SHELXL. Validate hydrogen bonding (e.g., O–H···O interactions) to confirm stereoelectronic effects .

Q. How should researchers analyze contradictory spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) and simulate NMR chemical shifts (GIAO method). Compare with experimental data to identify discrepancies.

- Dynamic effects : Assess tautomerization or rotational barriers (e.g., methoxy group rotation) via variable-temperature NMR.

- Cross-validation : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign proton environments unambiguously .

Q. What strategies are effective for studying structure-activity relationships (SAR) of 6-(3,5-Dimethoxy-phenyl)-naphthalen-2-ol derivatives?

Methodological Answer:

- Derivatization : Synthesize analogs with modified methoxy groups (e.g., –OCH₂CH₃, –OCF₃) or substituted naphthol rings ().

- Biological assays : Test analogs for target binding (e.g., fluorescence polarization assays) or enzyme inhibition (IC₅₀ determination).

- Computational docking : Map electrostatic surfaces (MEP) and dock into protein active sites (e.g., using AutoDock Vina) to predict binding modes.

- Data correlation : Use multivariate analysis (e.g., PCA) to link substituent effects with activity trends .

Data Contradiction and Reproducibility

Q. How can batch-to-batch variability in synthetic yield be minimized?

Methodological Answer:

- Standardized conditions : Pre-dry solvents (toluene, ethanol) over molecular sieves.

- Catalyst activation : Pre-stir Pd catalysts with ligands (e.g., dppf) for 30 minutes before adding substrates.

- Quality control : Characterize intermediates (e.g., 6-bromonaphthalen-2-ol purity via GC-MS) to ensure consistent starting materials.

- Statistical DOE : Use factorial design to optimize temperature, catalyst loading, and reaction time .

Q. How should researchers address discrepancies between experimental and theoretical logP values?

Methodological Answer:

- Experimental logP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.

- Theoretical adjustments : Apply correction factors for hydrogen-bond donor capacity (naphthol –OH) using software like ACD/Labs or MarvinSuite.

- Solvent effects : Account for ionization in aqueous phases (pH-dependent logD measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.